3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline
Description
Properties
CAS No. |
15382-80-6 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline |
InChI |
InChI=1S/C19H25NO2/c1-15-8-5-6-10-16(15)9-4-3-7-13-22-18-12-11-17(20)14-19(18)21-2/h5-6,8,10-12,14H,3-4,7,9,13,20H2,1-2H3 |
InChI Key |
LQKJJHVBQBFZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCCCOC2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process combining nucleophilic aromatic substitution and catalytic hydrogenation:
Step 1: Formation of the Nitro Intermediate
The initial step involves the nucleophilic substitution of a halogenated aromatic compound such as 1-chloro-3-methoxy-4-nitrobenzene with 5-(2-methylphenyl)pentanol under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as the base, and the reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–120°C). This step results in the formation of a nitro-substituted ether intermediate.
Step 2: Reduction to the Aniline Derivative
The nitro group is subsequently reduced to the corresponding aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is the preferred method. Reaction conditions often involve room temperature to moderate heating (20–60°C) under atmospheric or slightly elevated hydrogen pressure for 12–24 hours. Alternative reduction methods include using tin(II) chloride (SnCl₂) in acidic media.
Step 3: Purification
The crude product is purified by standard techniques such as recrystallization or chromatography. High-performance liquid chromatography (HPLC) is employed to assess purity, aiming for >95% purity.
Industrial Production Considerations
In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and scalability. Precise control over temperature, pressure, and reactant feed rates allows for consistent product quality and yield optimization. Automated systems also facilitate safer handling of hydrogenation steps and improve reproducibility.
Detailed Reaction Analysis
Types of Chemical Reactions Involved
| Reaction Type | Description | Common Reagents/Conditions | Major Products/Outcomes |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (NAS) | Substitution of halogen by alkoxy group on aromatic ring | K₂CO₃ base, DMF solvent, 80–120°C | Nitro-substituted ether intermediate |
| Catalytic Hydrogenation | Reduction of nitro group to aniline | Pd/C catalyst, H₂ gas, methanol or ethanol solvent | This compound |
| Oxidation | Oxidation of methoxy group to aldehyde or acid derivatives | KMnO₄, CrO₃ | 3-Methoxy-4-[5-(2-methylphenyl)pentoxy]benzaldehyde or benzoic acid derivatives |
| Electrophilic Substitution | Nitration, halogenation on aromatic ring | HNO₃ for nitration, Br₂ for bromination | Nitrated or halogenated derivatives |
Key Reaction Conditions Summary
| Step | Catalyst/Base | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃ | DMF | 80–120°C | Several hours | Polar aprotic solvent improves yield |
| Hydrogenation | 10% Pd/C | Methanol | 20–60°C | 12–24 hours | Hydrogen atmosphere (1 atm or slight) |
| Oxidation (optional) | KMnO₄, CrO₃ | Aqueous or organic | Ambient to reflux | Varies | Controlled to avoid over-oxidation |
| Electrophilic substitution | HNO₃ (nitration), Br₂ | Acidic or organic | Ambient to reflux | Varies | Requires careful control of stoichiometry |
Characterization and Purity Assessment
Analytical Techniques
High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically employing a C18 column with acetonitrile/water mobile phase. Purity levels above 95% are considered acceptable for research purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The methoxy group at the 3-position appears as a singlet around δ 3.8 ppm. The pentoxy chain methylene protons show characteristic splitting between δ 1.4–4.0 ppm. Aromatic protons resonate between δ 6.5–7.5 ppm.
¹³C NMR: Confirms the aromatic carbons, methoxy carbon (~55 ppm), and aliphatic carbons of the pentoxy chain.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 327.4, corresponding to the protonated molecular ion [M+H]+ of the compound.
Stability Considerations
The compound is sensitive to oxidation due to the electron-donating methoxy group. Storage under inert atmosphere (nitrogen or argon) in amber vials at –20°C is recommended. Periodic monitoring by thin-layer chromatography (TLC) or HPLC is advised to detect degradation products such as quinones or hydrolyzed phenols.
Comparative Data Table of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (LogP)* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| This compound | C₁₉H₂₅NO₂ | 307.41 | Methoxy, pentoxy-2-methylphenyl | 4.2 (estimated) | 0.15 (low) |
| 4-[5-(4-Chlorophenyl)sulfanylpentoxy]-3-methoxyaniline | C₁₈H₂₂ClNO₂S | 351.89 | Thioether, 4-chlorophenyl | 4.8 | 0.08 (very low) |
| 4-(5-Chloro-2-methoxy-phenoxy)-aniline | C₁₃H₁₂ClNO₂ | 249.70 | Phenoxy, chloro, methoxy | 2.9 | 1.2 (moderate) |
| 4-(3-Methoxy-4-methylphenoxy)aniline | C₁₄H₁₅NO₂ | 229.27 | Methoxy, methyl (ortho positions) | 2.4 | 2.5 (high) |
*Estimated values based on computational models and structural analogs.
Research Findings and Recommendations
Protecting Group Strategies: During the introduction of the pentoxy chain, protecting the aniline NH₂ group (e.g., Boc protection) can improve yields and prevent side reactions.
Solvent and Atmosphere Control: Use of HPLC-grade solvents and inert atmosphere (nitrogen) during reactions minimizes impurities and oxidation, enhancing reproducibility.
Advanced Modeling: Combining quantitative structure-activity relationship (QSAR) studies with molecular dynamics simulations can predict metabolic pathways and toxicity profiles, aiding in compound optimization.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aniline group can be reduced to form a corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-[5-(2-methylphenyl)pentoxy]benzaldehyde or 3-methoxy-4-[5-(2-methylphenyl)pentoxy]benzoic acid.
Reduction: Formation of this compound derivatives with reduced aniline groups.
Substitution: Formation of nitrated or halogenated derivatives of this compound.
Scientific Research Applications
3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of aromatic compounds with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline involves its interaction with molecular targets, such as enzymes or receptors, through its aromatic and aniline groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The methoxy and pentoxy groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with 3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline:
4-[5-(4-Chlorophenyl)Sulfanylpentoxy]-3-Methoxy-Aniline (CAS: 108240-29-5)
- Molecular Formula: C₁₈H₂₂ClNO₂S
- Molecular Weight : 351.89 g/mol
- Structural Features :
- Replaces the pentoxy oxygen with a sulfanyl (thioether) bridge.
- Substituent: 4-chlorophenyl instead of 2-methylphenyl.
- Key Differences :
- Electronic Effects : The sulfur atom reduces polarity compared to oxygen, increasing lipophilicity. The 4-chloro group (electron-withdrawing) contrasts with the 2-methyl group (electron-donating), altering aromatic ring reactivity.
- Solubility : Lower aqueous solubility due to the thioether and chloro group .
4-(5-Chloro-2-Methoxy-Phenoxy)-Aniline (CAS: 860585-65-5)
- Molecular Formula: C₁₃H₁₂ClNO₂
- Molecular Weight : 249.70 g/mol
- Substituents: Chloro and methoxy groups on the phenoxy ring.
- Key Differences :
4-(3-Methoxy-4-Methylphenoxy)Aniline (CAS: 1311137-85-5)
- Molecular Formula: C₁₄H₁₅NO₂
- Molecular Weight : 229.27 g/mol
- Structural Features: Methoxy and methyl groups at the 3- and 4-positions of the phenoxy ring.
- Reactivity: Proximity of substituents may enhance hydrogen-bonding interactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Key Features | Lipophilicity (LogP)* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| This compound | C₁₉H₂₅NO₂ | 307.41 | Methoxy, pentoxy-2-methylphenyl | 4.2 (estimated) | 0.15 (low) |
| 4-[5-(4-Chlorophenyl)sulfanylpentoxy]-3-methoxy-aniline | C₁₈H₂₂ClNO₂S | 351.89 | Thioether, 4-chlorophenyl | 4.8 | 0.08 (very low) |
| 4-(5-Chloro-2-methoxy-phenoxy)-aniline | C₁₃H₁₂ClNO₂ | 249.70 | Phenoxy, chloro, methoxy | 2.9 | 1.2 (moderate) |
| 4-(3-Methoxy-4-methylphenoxy)aniline | C₁₄H₁₅NO₂ | 229.27 | Methoxy, methyl (ortho positions) | 2.4 | 2.5 (high) |
*Estimated values based on structural analogs and computational models.
Research Findings and Implications
Synthetic Complexity :
- The pentoxy chain in the target compound requires multi-step synthesis, often involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura reactions) . Thioether-containing analogs (e.g., CAS 108240-29-5) may utilize thiol-ene chemistry or nucleophilic substitution.
Pharmacological Properties :
- Lipophilicity : The pentoxy chain in the target compound enhances blood-brain barrier penetration compared to shorter-chain analogs .
- Substituent Effects : The 2-methylphenyl group provides steric bulk for hydrophobic interactions, while chlorine in analogs (e.g., CAS 108240-29-5) may engage in halogen bonding with targets.
Stability and Solubility: Thioether-containing compounds exhibit lower oxidative stability but higher metabolic resistance compared to ethers. Shorter-chain phenoxy analogs (e.g., CAS 860585-65-5) show better solubility, favoring oral administration .
Biological Activity
3-Methoxy-4-[5-(2-methylphenyl)pentoxy]aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C19H25NO3
- Molecular Weight : 315.407 g/mol
- Density : 1.085 g/cm³
- Boiling Point : 489°C at 760 mmHg
- LogP : 4.659 (indicating moderate lipophilicity)
These properties suggest that the compound may have favorable characteristics for cellular uptake and interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. Notably, derivatives with similar structures have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Activity
A study focused on related compounds demonstrated significant antiproliferative activity against several cancer cell lines, including melanoma and pancreatic cancer cells. The lead compound exhibited an IC50 range between 32.0 to 48.6 nM against human glioblastoma U251 cells and human melanoma WM793 cells, indicating potent activity with low toxicity towards normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Research indicates that modifications in the aliphatic substituents can enhance anticancer activity. Specifically, larger hydrophobic chains or bulky groups at the para position have been correlated with increased potency against cancer cell lines .
| Compound | IC50 (nM) | Cell Line | Toxicity to Normal Cells |
|---|---|---|---|
| Lead Compound | 32.0 | U251 (Glioblastoma) | Low |
| Related Compound A | 48.6 | WM793 (Melanoma) | Low |
| Related Compound B | 0.08 | RPMI-8226 (Leukemia) | Moderate |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of similar compounds has been evaluated, showing favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. Furthermore, studies indicate low toxicity levels in pseudo-normal cells, making these compounds suitable candidates for further development in anticancer therapies .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) followed by nitro reduction. For example, reacting 1-chloro-3-methoxy-4-nitrobenzene with 5-(2-methylphenyl)pentanol under basic conditions (e.g., K₂CO₃ in DMF) forms the nitro intermediate. Subsequent reduction using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl yields the aniline derivative. Optimizing reaction temperature (80–120°C) and solvent polarity improves yields .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR (¹H/¹³C) to confirm substitution patterns. For example, the methoxy group at C3 appears as a singlet (~δ 3.8 ppm), while the pentoxy chain’s methylene protons show splitting patterns in δ 1.4–4.0 ppm. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 327.4 .
Q. What factors influence the compound’s stability during storage?
- Methodological Answer : Stability is affected by light, oxygen, and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. The electron-donating methoxy group increases susceptibility to oxidation; periodic TLC or HPLC monitoring is recommended. Degradation products may include quinones (from oxidation) or hydrolyzed phenols .
Advanced Research Questions
Q. How can reaction yields be optimized for the pentoxy chain introduction?
- Methodological Answer : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems (toluene/water). Kinetic studies suggest higher yields (85–90%) at 100°C with excess 5-(2-methylphenyl)pentanol. Alternatively, microwave-assisted synthesis reduces reaction time from 24h to 2h .
Q. How to resolve contradictory bioactivity data in SAR studies?
- Methodological Answer : Contradictions often arise from substituent positioning. For example, analogs with shorter alkoxy chains (e.g., propoxy vs. pentoxy) show reduced antimicrobial activity due to lower lipophilicity. Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., CYP450). Validate via SPR assays to quantify dissociation constants (KD) .
Q. What analytical strategies differentiate positional isomers of this compound?
- Methodological Answer : Employ NOESY NMR to identify spatial proximity between the methoxy group and pentoxy chain. For example, in the correct isomer (C3-methoxy, C4-pentoxy), NOE correlations link the methoxy protons to H-2 and H-6 of the aniline ring. GC-MS fragmentation patterns (e.g., m/z 154 for pentoxy cleavage) further distinguish isomers .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group (electron-donating) activates the ring for electrophilic substitution but deactivates it for Suzuki-Miyaura coupling. Use DFT calculations (Gaussian 09) to map electron density; bromination occurs preferentially at C5. For cross-coupling, pre-functionalize with a directing group (e.g., Bpin) at C2 .
Key Recommendations for Researchers
- Synthetic Challenges : Prioritize protecting-group strategies for the aniline NH₂ during alkoxy chain introduction (e.g., Boc protection).
- Data Reproducibility : Report solvent purity (HPLC-grade) and reaction atmosphere (N₂ vs. air) to minimize variability.
- Advanced Modeling : Combine QSAR with MD simulations (GROMACS) to predict metabolic pathways and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
